Whitepaper: Structural Profiling and Synthetic Methodologies of 2-Amino-4-chlorobenzoyl Chloride
Whitepaper: Structural Profiling and Synthetic Methodologies of 2-Amino-4-chlorobenzoyl Chloride
Executive Summary
2-Amino-4-chlorobenzoyl chloride is a highly reactive, bifunctional building block widely utilized in the synthesis of pharmaceuticals, particularly in the development of quinazoline and benzamide derivatives[1]. Due to the presence of both a nucleophilic ortho-amino group and an electrophilic acyl chloride on the same aromatic scaffold, the compound presents unique handling, stability, and storage challenges. This technical guide provides an in-depth analysis of its physical properties, mechanistic reactivity, and field-proven experimental protocols designed to maximize yield while mitigating self-condensation.
Chemical Structure & Computational Profiling
The molecular architecture of 2-amino-4-chlorobenzoyl chloride (CAS: 1261818-40-9) features an electron-withdrawing chlorine atom at the para position relative to the acyl chloride, which increases the electrophilicity of the carbonyl carbon[2]. However, the defining feature is the ortho-amino group. To prevent spontaneous intramolecular or intermolecular reactions, this compound is frequently synthesized, shipped, and stored as its hydrochloride salt (CAS: 1394839-18-9)[3][4].
Table 1: Quantitative Physical and Chemical Properties
| Property | Value |
| Chemical Name | 2-Amino-4-chlorobenzoyl chloride |
| CAS Registry Number | 1261818-40-9 (Free Base)[2] / 1394839-18-9 (HCl Salt)[3] |
| Molecular Formula | C7H5Cl2NO |
| Molecular Weight | 190.03 g/mol (Free Base)[2] / 226.48 g/mol (HCl Salt)[3] |
| SMILES | O=C(Cl)C1=CC=C(Cl)C=C1N[2] |
| Appearance | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in polar aprotic solvents (DCM, THF, DMF); reacts with water[5] |
| Storage Conditions | Inert atmosphere (N2/Ar), 2-8°C, strictly moisture-free[6] |
Reactivity & Mechanistic Pathways
The dual functionality of 2-amino-4-chlorobenzoyl chloride dictates its reactivity profile. The free base form is inherently unstable at room temperature; the nucleophilic aniline-type amine can attack the highly electrophilic acyl chloride of an adjacent molecule, leading to oligomerization.
Causality of Storage & Handling: Converting the free base to the hydrochloride salt protonates the amine ( −NH3+ ), eliminating its nucleophilicity. This allows the compound to be stored safely without degradation[3]. During synthetic applications, a non-nucleophilic base (such as DIPEA) is introduced to selectively liberate the amine only when the target external nucleophile is present in excess.
Reactivity pathways of 2-Amino-4-chlorobenzoyl chloride showing stabilization via HCl salt.
Experimental Protocols: Controlled Amidation
A common application of this building block is the synthesis of substituted benzamides, such as 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide, by reacting it with N,N-dimethylethylenediamine[1]. The following protocol is a self-validating system designed to maximize cross-coupling while suppressing self-condensation.
Causality behind the design: Aliphatic amines (like N,N-dimethylethylenediamine) are significantly more nucleophilic than the internal aromatic amine. By maintaining low temperatures (0 °C) and adding the acyl chloride dropwise to an excess of the aliphatic amine, the kinetics overwhelmingly favor the desired intermolecular amidation.
Step-by-Step Methodology
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Preparation of the Amine Solution: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.1 equivalents of N,N-dimethylethylenediamine in anhydrous dichloromethane (DCM). Reasoning: Anhydrous conditions are critical to prevent the competitive hydrolysis of the acyl chloride into 2-amino-4-chlorobenzoic acid[7].
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Addition of Base: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Reasoning: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes both the HCl from the acyl chloride salt and the HCl generated during amidation, preventing the protonation and subsequent deactivation of the reactant amine.
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Temperature Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Reasoning: Acyl chloride amidation is highly exothermic. Thermal control prevents the degradation of the acyl chloride and minimizes side reactions.
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Acyl Chloride Addition: Dissolve 1.0 equivalent of 2-amino-4-chlorobenzoyl chloride hydrochloride[4] in anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30 minutes. Reasoning: Inverse dropwise addition ensures the external aliphatic amine remains in high stoichiometric excess relative to the unreacted acyl chloride at all times, kinetically favoring the target reaction over self-condensation.
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Reaction Maturation: Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir for 2 to 4 hours. Monitor completion via LC-MS or TLC.
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Quenching: Quench the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3). Reasoning: A mildly basic quench safely hydrolyzes any trace unreacted acyl chloride and neutralizes acidic byproducts without risking the hydrolysis of the newly formed amide bond.
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Extraction and Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Experimental workflow for the controlled amidation of 2-Amino-4-chlorobenzoyl chloride.
Applications in Drug Development
In medicinal chemistry, the 2-amino-4-chlorobenzamide motif is a privileged scaffold. It serves as a direct precursor to 4-chloro-substituted quinazolinones and quinazolines, which are frequently evaluated as kinase inhibitors and central nervous system (CNS) agents. The ability to rapidly derivatize the acyl chloride with various complex amines allows drug development professionals to efficiently build structure-activity relationship (SAR) libraries.
References
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Howei Pharm. "CAS 1261818-40-9 | 2-Amino-4-chlorobenzoyl chloride, 95%." Available at: [Link]
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- 4. 2-Amino-4-chlorobenzoyl chloride hydrochloride/CAS:1394839-18-9-HXCHEM [hxchem.net]
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